molecular formula C9H10O5 B12793642 Furan-2,5-dione;methyl 2-methylprop-2-enoate CAS No. 25119-65-7

Furan-2,5-dione;methyl 2-methylprop-2-enoate

Cat. No.: B12793642
CAS No.: 25119-65-7
M. Wt: 198.17 g/mol
InChI Key: NXFJXKDZEKNNRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Furan-2,5-dione;methyl 2-methylprop-2-enoate is a chemical compound with the molecular formula C9H10O5. It is known for its unique structure, which includes a furan ring and an ester group. This compound is used in various industrial and scientific applications due to its reactivity and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

Furan-2,5-dione;methyl 2-methylprop-2-enoate can be synthesized through the polymerization of 2-methyl-2-propenoic acid methyl ester with furan-2,5-dione. The reaction typically involves the use of a catalyst and is carried out under controlled temperature and pressure conditions .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale polymerization processes. These processes are designed to maximize yield and efficiency while minimizing costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

Furan-2,5-dione;methyl 2-methylprop-2-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogens for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal yields .

Major Products Formed

The major products formed from the reactions of this compound include carboxylic acids, alcohols, and substituted derivatives, depending on the type of reaction and reagents used .

Scientific Research Applications

Furan-2,5-dione;methyl 2-methylprop-2-enoate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of furan-2,5-dione;methyl 2-methylprop-2-enoate involves its reactivity with various molecular targets. The compound’s furan ring and ester group allow it to participate in a wide range of chemical reactions, including polymerization and cross-linking. These reactions are facilitated by the compound’s ability to act as an electron acceptor, making it highly reactive with nucleophiles and other reactive species .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to furan-2,5-dione;methyl 2-methylprop-2-enoate include:

Uniqueness

This compound is unique due to its combination of a furan ring and an ester group, which gives it a distinct reactivity profile. This makes it particularly useful in applications requiring high reactivity and versatility .

Properties

CAS No.

25119-65-7

Molecular Formula

C9H10O5

Molecular Weight

198.17 g/mol

IUPAC Name

furan-2,5-dione;methyl 2-methylprop-2-enoate

InChI

InChI=1S/C5H8O2.C4H2O3/c1-4(2)5(6)7-3;5-3-1-2-4(6)7-3/h1H2,2-3H3;1-2H

InChI Key

NXFJXKDZEKNNRK-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=O)OC.C1=CC(=O)OC1=O

Related CAS

25119-65-7

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.